N-(4-甲基苯基)-N-(甲磺酰)甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- N-chemoselective Arylsulfonylation : Methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine can be transformed into 2-arylsulfonamido esters with arylsulfonyl chlorides. This process occurs without protecting the phenolic hydroxy group and yields good results without racemization of stereogenic carbon centers (Penso et al., 2003).

Molecular Structure Analysis

- Crystal Structure of Methyl-p-tolysulfonyl-Glycine : This compound exhibits a "V" model structure in its crystal form, forming a dimer through classical hydrogen bonding. It crystallizes in the triclinic system, displaying a 2-D network via unclassical hydrogen bonding (Gong Qin-hua, 2002).

Chemical Reactions and Properties

- N- and 2-substituted N-(Phenylsulfonyl)glycines : These derivatives have been found to be effective inhibitors of rat lens aldose reductase, suggesting potential biochemical applications (Deruiter et al., 1989).

Physical Properties Analysis

- Solvation in Arylsulfonylation : The use of specific solvation and solvent mixtures like THF/DMF can influence the nucleophilicity and chemoselectivity of N-substitution, which is crucial for understanding the physical properties of the synthesized compounds (Penso et al., 2003).

Chemical Properties Analysis

- Aldose Reductase Inhibition : N-(phenylsulfonyl)-N-phenylglycines and related compounds demonstrate significant inhibitory activity against aldose reductase, indicating distinct chemical properties relevant for pharmaceutical research (Deruiter et al., 1989).

科学研究应用

Glycine Transporter Inhibition

研究已经突出了从与N-(4-甲基苯基)-N-(甲磺酰)甘氨酸相关的化合物中衍生的甘氨酸转运蛋白-1(GlyT1)抑制剂的合成和功效。这些抑制剂在中枢神经系统的神经传导调节中发挥着重要作用(Lindsley等,2006)。

Polymerization and Bioconjugation

该化合物已被用于开发后聚合修饰方法,用于聚-(N-甲基甘氨酸),也称为聚肌氨酸。这种方法允许引入各种亲核试剂,展示了在生物共轭应用中的潜力(Borova et al., 2021)。

Chemical Synthesis and Selectivity

在化学合成中,该化合物已参与将氨基酸酯转化为相应的芳基磺酰胺酯,展示了其在无光学异构化的选择性化学反应中的实用性,这在制药合成中至关重要(Penso等,2003)。

Environmental Studies

研究已经调查了相关化合物在环境设置中的行为,例如市政污水处理厂。这项研究对于了解这类化合物的环境影响和降解途径至关重要(Krause & Schöler, 2000)。

Medicinal Chemistry

在药物化学中,已对相关化合物作为甘氨酸转运蛋白-1抑制剂的合成和生物评价进行了研究。这些研究有助于开发针对中枢神经系统的新治疗药物(Cioffi et al., 2016)。

NMDA and AMPA Receptor Antagonism

与N-(4-甲基苯基)-N-(甲磺酰)甘氨酸结构相关的化合物已被确定为NMDA受体和AMPA受体的甘氨酸位拮抗剂,这在神经学研究和神经退行性疾病的潜在治疗中至关重要(Hays et al., 1993)。

安全和危害

Safety and hazards of a compound depend on its reactivity and toxicity. Again, while specific information on “N-(4-Methylphenyl)-N-(methylsulfonyl)glycine” was not available, a related compound, CID 170992525, has been studied2. This information could potentially be relevant.

未来方向

As for future directions, it’s difficult to predict without more specific information on “N-(4-Methylphenyl)-N-(methylsulfonyl)glycine”. However, the study of similar compounds and their properties can guide future research.

属性

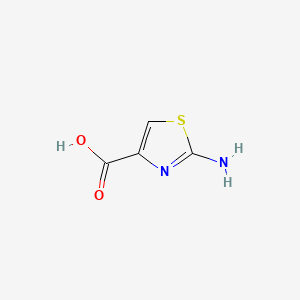

IUPAC Name |

2-(4-methyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIUTLQRQJTQBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357185 |

Source

|

| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

CAS RN |

425616-93-9 |

Source

|

| Record name | 2-(4-methyl-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。